3-methyl-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide
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Overview
Description
3-methyl-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide is a synthetic organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes an isoxazole ring, an oxadiazole ring, and a carboxamide group
Preparation Methods
The synthesis of 3-methyl-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Formation of the Oxadiazole Ring: The oxadiazole ring can be formed by the cyclization of a hydrazide with a carboxylic acid derivative, such as an ester or an acid chloride.
Coupling of the Rings: The isoxazole and oxadiazole rings are then coupled together through a series of condensation reactions, often involving the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Introduction of the Carboxamide Group:
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
3-methyl-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-methyl-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory, antimicrobial, and anticancer research.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity, fluorescence, or mechanical strength.
Biological Studies: The compound can be used as a probe or tool in biological studies to investigate cellular processes, enzyme activities, or protein interactions.
Industrial Applications: The compound may find applications in various industrial processes, such as catalysis, polymer synthesis, or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 3-methyl-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes, receptors, or ion channels. These interactions can modulate biological pathways and lead to therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific context and application.
Comparison with Similar Compounds
3-methyl-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide can be compared with other similar compounds, such as:
3-methyl-N-(2-methylbenzo[d]thiazol-5-yl)isoxazole-5-carboxamide: This compound has a similar isoxazole and carboxamide structure but differs in the substituent on the oxadiazole ring.
3-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)isoxazole-5-carboxamide: This compound also features an isoxazole and carboxamide structure but has a pyridine ring instead of a benzyl group.
Properties
IUPAC Name |
3-methyl-N-[5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c1-9-3-5-11(6-4-9)8-13-17-18-15(21-13)16-14(20)12-7-10(2)19-22-12/h3-7H,8H2,1-2H3,(H,16,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHVSKKIWPNUJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC(=NO3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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